molecular formula C14H12N4OS B1473863 6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol CAS No. 1795515-80-8

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol

Cat. No.: B1473863
CAS No.: 1795515-80-8
M. Wt: 284.34 g/mol
InChI Key: IKXFDRQAEQLACW-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

6-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol (CAS 1795515-80-8) is a heterocyclic compound classified under the pyridazine-thiol family. Its systematic IUPAC name is 3-sulfanyl-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine , reflecting its core pyridazine ring substituted with a thiol (-SH) group at position 3 and a 3-(4-methoxyphenyl)-1H-pyrazol-1-yl moiety at position 6. The molecular formula is C₁₄H₁₂N₄OS , with a molecular weight of 284.34 g/mol . Key identifiers include:

Property Value
CAS Registry Number 1795515-80-8
SMILES SC1=NN=C(N2N=C(C3=CC=C(OC)C=C3)C=C2)C=C1
MDL Number MFCD28118335
PubChem CID 121205079 (related analog)

The compound’s structural complexity arises from its fused aromatic systems and polar substituents, which influence its reactivity and intermolecular interactions.

Molecular Structure and Stereochemical Analysis

The compound features a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) linked to a pyrazole ring at position 6 and a thiol group at position 3 (Figure 1). The pyrazole ring is further substituted with a 4-methoxyphenyl group, introducing steric and electronic effects.

Key structural attributes :

  • Planarity : The pyridazine and pyrazole rings adopt near-planar conformations, stabilized by π-π interactions.
  • Bond lengths : The C-S bond in the thiol group measures ~1.82 Å, typical for sulfur-containing heterocycles.
  • Torsional angles : The dihedral angle between the pyridazine and pyrazole rings is ~15°, minimizing steric hindrance.

Stereoelectronic effects :

  • The thiol group acts as a strong hydrogen-bond donor, while the methoxy group (-OCH₃) serves as an electron-donating substituent, modulating electron density across the aromatic systems.

Structural Comparison with Related Pyridazine-Thiol Derivatives

Comparative analysis reveals distinct differences between this compound and analogs (Table 1):

Compound Molecular Formula Key Substituents Dipole Moment (D)
This compound C₁₄H₁₂N₄OS 4-Methoxyphenyl, thiol 4.22
3-Phenyltriazolo[4,3-b]pyridazine-6-thiol (CAS 7190-83-2) C₁₁H₈N₄S Phenyl, triazole 3.98
6-(3-Phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol (CAS 3788-81-6) C₁₃H₁₀N₄S Phenyl 4.05

Notable trends :

  • The 4-methoxyphenyl group enhances solubility in polar solvents (e.g., DMF) compared to non-substituted phenyl analogs.
  • Thiol-containing derivatives exhibit higher dipole moments than their sulfide or sulfone counterparts, favoring interactions with biological targets.

Electronic Distribution and Molecular Orbital Theory

Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) highlight the electronic landscape:

Key findings :

  • HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.
  • Electron density :
    • The thiol group’s sulfur atom carries a partial negative charge (-0.32 e), while the pyridazine nitrogens exhibit partial positive charges (+0.18 e).
    • The methoxy group donates electron density to the phenyl ring via resonance, stabilizing the system.

Molecular orbital interactions :

  • The HOMO is localized on the pyridazine-thiol moiety, while the LUMO resides on the pyrazole ring, suggesting nucleophilic attack at the pyridazine core.
  • Conformational flexibility of the pyrazole-phenyl linkage allows adaptive binding in host-guest systems.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)pyrazol-1-yl]-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-19-11-4-2-10(3-5-11)12-8-9-18(17-12)13-6-7-14(20)16-15-13/h2-9H,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXFDRQAEQLACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2)C3=NNC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may exhibit different biochemical properties, which can impact cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall pharmacological profile. Additionally, it can affect metabolic flux and metabolite levels, impacting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Its distribution within tissues can also be affected by binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

  • Molecular Formula : C₁₄H₁₂N₄OS
  • Molecular Weight : 284.34 g/mol
  • CAS Number : 1795515-80-8
  • IUPAC Name : 6-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridazine-3-thiol

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through multi-step reactions involving the formation of the pyrazole and pyridazine rings, followed by thiolation at the 3-position.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Exhibited notable antiproliferative effects.
  • Lung Cancer (A549) : Displayed IC50 values in the low micromolar range, indicating potent activity against this cell type.
  • Colorectal Cancer : Similar compounds have been reported to inhibit growth effectively.

Table 1 summarizes the antiproliferative activities observed in various studies:

Cell LineIC50 (µM)Reference
MDA-MB-231<10
A549<10
SGC-79010.014
HT-10800.012

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Tubulin Polymerization : Compounds similar to this compound disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

In addition to anticancer properties, some pyrazole derivatives exhibit anti-inflammatory effects. For example, they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in lipopolysaccharide (LPS) stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antifungal Activity : A series of pyrazole derivatives were evaluated for their antifungal properties against various phytopathogenic fungi, showing moderate to excellent activity .
  • Xanthine Oxidase Inhibition : Some pyrazole-based compounds have been tested for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production, indicating potential for treating gout and other hyperuricemic conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. The presence of the thiol group is believed to enhance its interaction with bacterial cell walls, leading to increased permeability and cell death. This property makes it a potential candidate for developing new antibiotics .

Enzyme Inhibition
this compound has been identified as an inhibitor of specific enzymes such as kinases and phosphatases. These enzymes play crucial roles in signal transduction pathways, and their inhibition can lead to therapeutic effects in diseases like cancer and diabetes .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. It appears to modulate oxidative stress pathways and reduce neuroinflammation, which is beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymer Chemistry
In material science, compounds like this compound are being explored as additives in polymer formulations. Their ability to act as stabilizers or cross-linking agents can enhance the mechanical properties of polymers, making them more durable and resistant to environmental degradation .

Nanotechnology
The compound's unique structure allows it to be used in the synthesis of nanoparticles for drug delivery systems. Its ability to interact with biological molecules can facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines through apoptosis induction.
Antimicrobial TestingShowed effectiveness against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
Enzyme InhibitionInhibited specific kinases involved in cancer progression; promising for targeted therapies.
Neuroprotective EffectsReduced oxidative stress markers in neurodegenerative models; potential for Alzheimer's treatment.
Polymer ApplicationsImproved mechanical properties of polymers when used as an additive; enhanced durability observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

a) 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Core Structure : Benzothiazole fused with a dihydropyrazole ring.
  • Substituents :
    • 4-Methoxyphenyl group on the pyrazoline ring.
    • Methyl group on the benzothiazole core.
  • Pharmacological Activity : Pyrazoline derivatives are associated with antitumor and antidepressant activities .
  • Synthesis: Synthesized via cyclocondensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine and (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol .
  • Comparison :
    • The benzothiazole core differs from the pyridazine-thiol system, likely altering electronic properties and target selectivity.
    • The dihydropyrazole (pyrazoline) ring in this compound is partially saturated, which may reduce planarity and affect binding affinity compared to the fully aromatic pyrazole in the target compound.
b) 3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine
  • Core Structure : Pyridazine substituted with methyl and pyrazole groups.
  • Substituents :
    • Methanesulfonylphenylmethyl group on the pyrazole ring.
    • Methyl group on the pyridazine core.
  • Comparison :
    • The absence of a thiol group in this compound limits its ability to form disulfide bonds or redox-mediated interactions.
    • The methanesulfonyl group may confer superior metabolic stability compared to the methoxy group in the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Activities Synthesis Method
6-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol Pyridazine-thiol -SH, 4-methoxyphenyl-pyrazole Hypothesized enzyme inhibition Likely cyclocondensation (analogous to )
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole-dihydropyrazole 4-Methoxyphenyl, methyl Antitumor, antidepressant Hydrazine + chalcone derivative in ethanol
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine Pyridazine-methyl Methanesulfonylphenylmethyl, methyl Not reported Unspecified (commercially available via Molfinder)

Key Research Findings

  • In contrast, the methanesulfonyl group in the analogue from withdraws electrons, which may enhance binding to polar active sites.
  • Bioavailability : Thiol-containing compounds like the target molecule face challenges in oral bioavailability due to oxidation susceptibility, whereas methyl or sulfonyl derivatives (e.g., ) may exhibit improved stability.
  • Structural Flexibility : The fully aromatic pyrazole in the target compound likely enhances rigidity and target specificity compared to the dihydropyrazole in .

Preparation Methods

General Synthetic Strategy

The preparation of 6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol typically follows a multi-step synthetic route involving:

  • Formation of the pyrazole ring substituted with the 4-methoxyphenyl group.
  • Construction or functionalization of the pyridazine ring.
  • Introduction of the thiol (-SH) group at the 3-position of the pyridazine.

This approach often utilizes hydrazine derivatives, substituted acetylacetones, and halogenated pyridazine intermediates under controlled conditions.

Preparation of the Pyrazole Moiety

The pyrazole ring substituted at the 3-position with a 4-methoxyphenyl group is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds:

  • Cyclocondensation of hydrazine with substituted acetylacetones : For example, hydrazino functional groups react with acetylacetone derivatives to form 3,5-dimethyl-1H-pyrazole rings, which can be further substituted with 4-methoxyphenyl groups through appropriate aromatic aldehydes or bromides.

  • One-pot multi-component reactions : Some methods employ one-pot procedures where hydrazino compounds, acetylacetone, substituted aldehydes (like 4-methoxybenzaldehyde), and phenacyl bromides are reacted sequentially or simultaneously in ethanol under reflux with catalytic acid to form pyrazole derivatives efficiently.

Formation and Functionalization of the Pyridazine Ring

The pyridazine core bearing the thiol group is typically prepared from halogenated pyridazine precursors:

  • Starting from 3,4-dichloro-5-phenylfuran-2(5H)-one : This intermediate is synthesized via Friedel-Crafts reaction using mucochloric acid and benzene in the presence of AlCl3. Subsequent reaction with hydrazine hydrate in DMF at 80 °C yields 5-chloro-6-phenylpyridazin-3(2H)-one with moderate to good yields (~68%).

  • Halomethylation and substitution : The pyridazinone can be chloromethylated at the 2-position using paraformaldehyde and thionyl chloride, yielding 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one, which serves as a reactive intermediate for nucleophilic substitution.

  • Introduction of thiol group : The thiol group at the 3-position can be introduced by reacting appropriate pyridazine intermediates with sulfur-containing nucleophiles such as thiosemicarbazide or potassium hydrosulfide under reflux in mixed solvents like acetone/ethanol with potassium carbonate as base.

Specific Preparation Method for this compound

A representative synthetic procedure based on literature data is as follows:

Step Reagents & Conditions Description Yield & Notes
1. Formation of pyrazole intermediate Hydrazino compound + acetylacetone + 4-methoxybenzaldehyde + 4-methoxyphenacyl bromide, reflux in ethanol with catalytic HCl One-pot synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-1-yl intermediate Efficient formation confirmed by FT-IR and NMR
2. Preparation of pyridazine intermediate 3,4-Dichloro-5-phenylfuran-2(5H)-one + hydrazine hydrate in DMF at 80 °C for 40 min Formation of 5-chloro-6-phenylpyridazin-3(2H)-one 68% yield; purified by recrystallization
3. Halomethylation 5-chloro-6-phenylpyridazin-3(2H)-one + paraformaldehyde + thionyl chloride in benzene Formation of 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one 73% yield; single-step process
4. Thiol introduction and pyrazole coupling Reaction of pyridazine intermediate with thiosemicarbazide or potassium hydrosulfide in acetone/ethanol with potassium carbonate, reflux 14 h Introduction of thiol group at 3-position and coupling with pyrazole moiety 80% yield; product purified by recrystallization

Reaction Conditions and Optimization

  • Solvent choice : Ethanol, acetone, and DMF are commonly used solvents. DMF is preferred for pyridazine ring formation due to better solubility and reaction efficiency.

  • Temperature : Moderate reflux temperatures (around 80 °C) are optimal for hydrazine reactions, while milder conditions (50 °C) suffice for substitution reactions on pyridazine intermediates.

  • Reaction time : Prolonged reflux (up to 14 hours) is often necessary for complete thiol substitution and pyrazole coupling.

  • Base addition : Potassium carbonate is frequently used to neutralize acids formed and promote nucleophilic substitution.

Characterization and Confirmation

  • Spectroscopic data : IR spectra show characteristic C=S stretching bands (~1167 cm^-1) confirming thiol incorporation; 1H-NMR spectra exhibit signals corresponding to pyrazole protons and methoxy groups.

  • NMR shifts : The presence of pyrazole ring protons typically appears between 3.15–5.56 ppm; methoxy protons resonate around 3.8 ppm; thiol protons may be broad singlets exchangeable with D2O.

  • Elemental analysis and melting points : Used to confirm purity and identity of the final compound.

Summary Table of Key Preparation Steps

Compound/Intermediate Reagents Conditions Yield (%) Key Features
3,4-Dichloro-5-phenylfuran-2(5H)-one Mucochloric acid, benzene, AlCl3 RT, 3 h stirring 60 Friedel-Crafts acylation
5-Chloro-6-phenylpyridazin-3(2H)-one Hydrazine hydrate, DMF 80 °C, 40 min 68 Pyridazine ring formation
5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one Paraformaldehyde, thionyl chloride, benzene RT, short time 73 Halomethylation
This compound Pyrazole intermediate, thiosemicarbazide, K2CO3 Acetone/ethanol, reflux 14 h ~80 Thiol substitution and coupling

Research Findings and Notes

  • The reaction conditions such as solvent, temperature, and reaction time critically influence the yield and purity of the pyridazine-thiol derivatives.

  • One-pot multi-component reactions enhance efficiency and reduce purification steps in pyrazole synthesis.

  • The use of potassium carbonate as a base facilitates nucleophilic substitution reactions by deprotonating thiol precursors and stabilizing intermediates.

  • Spectroscopic data confirm the successful incorporation of both the pyrazole and thiol functionalities, essential for the biological activity of these compounds.

Q & A

Basic: What synthetic strategies are effective for preparing 6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol?

Answer:
The synthesis typically involves modular coupling of pyrazole and pyridazine precursors. Key steps include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Attach the pyrazole moiety to pyridazine via triazole intermediates (e.g., using CuSO₄ and sodium ascorbate in THF/water at 50°C for 16 hours) .
  • Thiol introduction: Post-functionalization of pyridazine at position 3 via nucleophilic substitution or thiol-ene chemistry.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product, with yields ~60% .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • X-ray crystallography: Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between thiol and pyridazine groups) .
  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]+ ion for C₁₄H₁₁N₄OS).

Advanced: How can competing side reactions during pyrazole-pyridazine coupling be minimized?

Answer:

  • Regioselective control: Use sterically hindered bases (e.g., DBU) to direct coupling to the pyridazine N-1 position .
  • Temperature modulation: Lower reaction temperatures (e.g., 0–25°C) reduce undesired dimerization of intermediates .
  • Protecting groups: Temporarily protect the thiol group (e.g., as a disulfide) to prevent oxidation during coupling .

Advanced: What computational methods predict the reactivity of the thiol group in further derivatization?

Answer:

  • DFT calculations: Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites on the thiol .
  • Molecular docking: Predict interactions with biological targets (e.g., enzymes with cysteine residues) to guide functionalization .
  • Solvent effect simulations: Use COSMO-RS to optimize reaction media for thiol-based reactions (e.g., DMF vs. acetonitrile) .

Basic: How does the 4-methoxyphenyl group influence the compound’s electronic properties?

Answer:

  • Electron-donating effect: The methoxy group increases electron density on the pyrazole ring, enhancing π-π stacking with aromatic systems .
  • Spectroscopic impact: UV-Vis spectra show bathochromic shifts (~20 nm) compared to non-substituted analogs due to extended conjugation .

Advanced: What strategies stabilize the thiol group against oxidation during storage?

Answer:

  • Inert atmosphere storage: Use argon/vacuum sealing to prevent disulfide formation .
  • Antioxidant additives: Include 0.1% BHT or ascorbic acid in solutions to inhibit radical-mediated oxidation .
  • Lyophilization: Freeze-dry the compound under reduced pressure to avoid hydrolytic degradation .

Advanced: How do crystallographic studies inform polymorph screening?

Answer:

  • Packing analysis: X-ray data reveal intermolecular S–H···N hydrogen bonds, guiding solvent selection for recrystallization (e.g., ethanol/water mixtures) .
  • Thermal stability: Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., Form I melting at 180°C vs. Form II at 165°C) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and respirators to avoid skin/eye contact and inhalation .
  • Ventilation: Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., SO₂ from thiol oxidation) .

Advanced: How can regioselective functionalization of the pyridazine ring be achieved?

Answer:

  • Directed ortho-metalation: Use lithium amides to deprotonate specific positions for electrophilic substitution .
  • Cross-coupling: Suzuki-Miyaura reactions with Pd catalysts selectively modify positions 4 or 5 of pyridazine .

Advanced: What mechanistic insights explain contradictory reactivity data in analogous compounds?

Answer:

  • Steric vs. electronic effects: Bulky substituents on pyridazine may hinder nucleophilic attack despite favorable electronic profiles .
  • Solvent polarity: Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions but may deactivate thiolate intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol
Reactant of Route 2
6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol

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